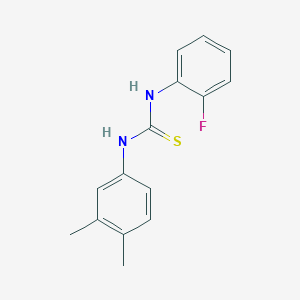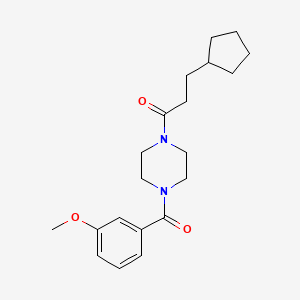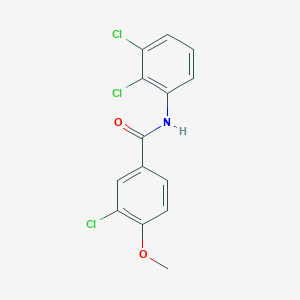![molecular formula C20H16N2O2 B5697701 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as MIQE, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various research fields. MIQE is a member of the imidazo[2,1-a]isoquinoline family and has a molecular weight of 365.4 g/mol.
Scientific Research Applications
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can be used as an adjuvant in vaccine development.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been found to activate the p53 pathway, which is a key regulator of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. This compound has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt and NF-κB pathways. In animal models of neurodegenerative diseases, this compound has been found to reduce oxidative stress and inflammation and improve cognitive function. In immunology, this compound has been shown to enhance the immune response by activating T cells and increasing cytokine production.
Advantages and Limitations for Lab Experiments
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone research, including exploring its potential applications in drug development, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its purity and yield. This compound can also be used in combination with other compounds to enhance its efficacy and reduce its limitations. Additionally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans. Overall, this compound has significant potential for various research applications and warrants further investigation.
Synthesis Methods
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2-aminobenzophenone followed by cyclization and reduction. The final product is obtained through purification by column chromatography. The purity of the synthesized this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13(23)19-18(15-7-9-16(24-2)10-8-15)21-20-17-6-4-3-5-14(17)11-12-22(19)20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXNHCRDXBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)